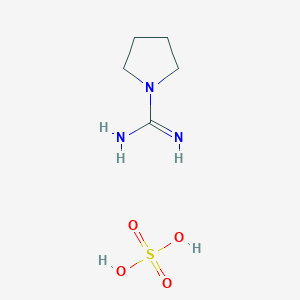

pyrrolidine-1-carboximidamide, sulfuric acid

Description

Contextualization within Advanced Organic and Inorganic Chemistry

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing nitrogen. This structural motif is a cornerstone of many natural products, including alkaloids and amino acids like proline. nih.govwikipedia.org In advanced organic synthesis, the pyrrolidine scaffold is prized for its stereochemical properties and its utility as a building block for more complex molecules. nih.gov Its derivatives are widely used as chiral auxiliaries and organocatalysts in asymmetric synthesis. nih.gov

The carboximidamide group, also known as a guanidino group when substituted, is a highly basic functional group that is protonated under most physiological conditions. This feature allows it to participate in hydrogen bonding and electrostatic interactions, which is crucial in many biological systems. The combination of the pyrrolidine ring with the carboximidamide group in one molecule suggests potential applications in medicinal chemistry and materials science, where such interactions are key. The formation of a salt with sulfuric acid is a common strategy to improve the stability and handling of such basic compounds.

Foundational Structural Characteristics and Chemical Classification

Pyrrolidine-1-carboximidamide (B83018), sulfuric acid is classified as an organic salt. The cationic component is the protonated pyrrolidine-1-carboximidamide, and the anionic component is the sulfate (B86663) ion. Depending on the stoichiometry, it can exist as a 1:1 or a 2:1 salt (bis(pyrrolidine-1-carboximidamide); sulfuric acid). scbt.com

The key structural features include the sp³-hybridized carbon atoms of the pyrrolidine ring, which give it a non-planar, puckered conformation, and the planar guanidinium (B1211019) group formed upon protonation of the carboximidamide moiety. This planarity is due to the delocalization of the positive charge across the central carbon and the three nitrogen atoms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H13N3O4S | nih.gov |

| Molecular Weight | 211.24 g/mol | nih.gov |

| CAS Number (1:1 salt) | 13932-58-6 | scbt.com |

| CAS Number (2:1 salt) | 17238-56-1 | |

| IUPAC Name (hemisulfate) | pyrrolidine-1-carboximidamide hemisulfate |

Current Research Landscape and Prospective Avenues

While direct research on pyrrolidine-1-carboximidamide, sulfuric acid is limited, the broader field of pyrrolidine carboxamides and related guanidine (B92328) derivatives is an active area of investigation. Research into similar structures suggests several potential avenues for the title compound.

Medicinal Chemistry: Pyrrolidine carboxamides have been investigated as inhibitors of various enzymes. For instance, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents. nih.gov Other pyrrolidine-carboxamide derivatives have been explored as antiproliferative agents for cancer therapy, targeting enzymes like EGFR and CDK2. nih.gov Given these precedents, pyrrolidine-1-carboximidamide could be a scaffold for the development of new therapeutic agents.

Organic Synthesis and Catalysis: The pyrrolidine moiety is a well-established component of organocatalysts. nih.gov The introduction of a carboximidamide group could lead to the development of new catalysts with unique reactivity, potentially acting as hydrogen-bond donors to activate substrates in asymmetric transformations.

Supramolecular Chemistry: The ability of the protonated carboximidamide group to form strong hydrogen bonds makes it an attractive building block for supramolecular assemblies. Research could explore the use of pyrrolidine-1-carboximidamide, sulfuric acid in the construction of novel materials with interesting structural and functional properties.

Future research will likely focus on the synthesis of derivatives of pyrrolidine-1-carboximidamide and the evaluation of their biological activity and catalytic potential. The development of efficient synthetic routes to this compound and its analogs will be a crucial first step in unlocking its potential.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer Agents | Proven activity of related pyrrolidine carboxamides against various biological targets. nih.govnih.gov |

| Organocatalysis | Asymmetric Synthesis | The pyrrolidine scaffold is a privileged structure in organocatalysis. nih.gov |

| Supramolecular Chemistry | Crystal Engineering, Material Science | The guanidinium group is a strong hydrogen-bond donor. |

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLHYLNOMNMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529423 | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-56-1, 62271-55-0 | |

| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrolidine 1 Carboximidamide and Its Analogues

Strategies for Carboximidamide Moiety Construction

The carboximidamide (amidine) functional group is a crucial component of many biologically active molecules. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

The direct formation of the carboximidamide moiety is a fundamental challenge in organic synthesis. Amide bonds, which are structurally related, are found in approximately 25% of top-selling pharmaceuticals, highlighting the importance of efficient C-N bond-forming reactions. sci-hub.se Direct amidation methods, which avoid the use of wasteful coupling agents, often require high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. sci-hub.semdpi.com

A classic and reliable method for the direct synthesis of amidines is the Pinner reaction, first described in 1877. wikipedia.orgjk-sci.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate is not typically isolated but is reacted further with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com The reaction is performed under anhydrous conditions, often at low temperatures, to prevent the thermodynamically unstable imidate salt from rearranging into an amide. jk-sci.comnrochemistry.com

Modern approaches have focused on transition metal-catalyzed methods. For instance, an efficient protocol for the preparation of N-substituted amidines utilizes a copper(I) chloride catalyst. This reaction promotes the nucleophilic addition of amines to nitriles under an oxygen atmosphere. mdpi.com Optimization of this reaction involved screening various copper salts, bases, and ligands, with CuCl, Cs2CO3, and 2,2'-bipyridine (B1663995) being identified as optimal. mdpi.com

Catalyst and solvent optimization are critical for maximizing yield and minimizing byproducts. In a molecular iodine-catalyzed three-component synthesis of α-amino amidines, various solvents and catalyst loadings were investigated. nih.gov Methanol was found to be the superior solvent, and the catalyst loading could be reduced to as low as 1 mol% without compromising the yield. nih.gov This optimized protocol demonstrated broad substrate compatibility, working well with aliphatic, aromatic, and heteroaromatic aldehydes. nih.gov

Below is a data table summarizing the optimization for the synthesis of α-amino amidine 4a from benzaldehyde, aniline (B41778), and tert-butyl isocyanide, highlighting the impact of catalyst loading and solvent on product yield. nih.gov

Optimization of Iodine-Catalyzed α-Amino Amidine Synthesis

Reaction conditions: Benzaldehyde (1 mmol), aniline (2 mmol), tert-butyl isocyanide (1 mmol), solvent (5 mL), I2 catalyst, room temperature, stirring. Data sourced from nih.gov.

| Entry | Catalyst (I2 mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | Methanol | 2 | 90 |

| 2 | 2 | Methanol | 2 | 91 |

| 3 | 1 | Methanol | 2 | 90 |

| 4 | 0.5 | Methanol | 2 | 78 |

| 5 | 0.5 | Methanol | 6 | 88 |

| 6 | 1 | Ethanol | 2 | 85 |

| 7 | 1 | Acetonitrile | 2 | 78 |

| 8 | 1 | THF | 2 | 72 |

| 9 | None | Methanol | 24 | 0 |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of synthetic efficiency and molecular diversity, making it a powerful tool in drug discovery and organic synthesis. jk-sci.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for creating peptidomimetic structures. jk-sci.com The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. jk-sci.com The reaction proceeds through the formation of an imine, which is then protonated and attacked by the isocyanide to form a nitrilium intermediate. Subsequent attack by the carboxylate and an irreversible Mumm rearrangement yield the final product.

Protecting group chemistry is indispensable in multistep organic synthesis, allowing for the selective transformation of one functional group in the presence of others that might otherwise react. organic-chemistry.org A protecting group is a temporary modification of a functional group to render it inert to specific reaction conditions. organic-chemistry.org For amines, carbamates are among the most common and effective protecting groups. mdpi.com They are readily installed, stable under a wide range of conditions, and can be removed without affecting other sensitive functionalities like amide bonds. mdpi.com

Common carbamate (B1207046) protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethoxycarbonyl (Fmoc). mdpi.com The choice of protecting group is crucial and allows for "orthogonal" protection strategies, where different protecting groups can be removed selectively under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc). mdpi.comnih.gov This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis, where precise control over reactive sites is required. organic-chemistry.org The ideal protecting group should be introduced efficiently, be stable during subsequent reaction steps, and be removed selectively in high yield under mild conditions. nih.gov

Common Amine Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc |  | Strong acid (e.g., Trifluoroacetic acid, HCl) mdpi.com |

| Benzyloxycarbonyl | Cbz or Z |  | Catalytic hydrogenation (e.g., H2, Pd/C) mdpi.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc |  | Base (e.g., Piperidine) mdpi.com |

Pyrrolidine (B122466) Ring Formation and Functionalization

The pyrrolidine ring is a privileged scaffold in organic chemistry and is a core component of numerous natural products and pharmaceuticals. nih.gov Its synthesis and subsequent functionalization are key areas of research, with various methodologies developed to construct this valuable heterocyclic system.

Oxidative decarboxylation represents a powerful strategy for C-C bond formation and subsequent cyclization to form heterocyclic structures like pyrrolidines. The Kolbe anodic decarboxylation is a classic electrochemical method that can be adapted for this purpose. wikipedia.org In this process, the electrolysis of a carboxylate generates a radical intermediate via single-electron oxidation at the anode. This radical can then undergo further reactions, including intramolecular cyclization. An effective and environmentally friendly synthesis of pyrrolidinones, which are precursors to pyrrolidines, utilizes this principle. wikipedia.org The methodology involves a Kolbe decarboxylation, which is followed by an intramolecular radical cyclization and a radical-radical cross-coupling, demonstrating a sophisticated cascade process. wikipedia.org

Another approach involves the tandem amination/oxidation of an amine-tethered alkyne. nih.gov A silver-mediated reaction of a secondary amine-tethered alkyne can produce a functionalized pyrrole (B145914), which can subsequently be reduced to the corresponding pyrrolidine. nih.gov This one-pot reaction proceeds without the need for protecting groups and works well for both aliphatic and aromatic amines. nih.gov The choice of oxidant and reaction conditions is crucial for achieving high yields. For instance, in the synthesis of pyrrole 8a, various silver salts and oxidants were screened, with silver fluoride (B91410) proving to be effective, particularly for substituted aniline starting materials. nih.gov

The following table presents the optimization of a tandem amination/oxidation reaction for the synthesis of pyrrole 8a, a precursor to pyrrolidine scaffolds. nih.gov

Optimization of Pyrrole Synthesis via Tandem Amination/Oxidation

Optimization of reaction conditions for the synthesis of pyrrole 8a. Data sourced from nih.gov.

| Entry | Ag Salt | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | AgNO3 | (NH4)2S2O8 | H2O | 40 |

| 2 | AgOAc | (NH4)2S2O8 | H2O | 42 |

| 3 | AgF | (NH4)2S2O8 | H2O | 55 |

| 4 | Ag2O | (NH4)2S2O8 | H2O | 41 |

| 5 | AgF | Oxone | H2O | 25 |

| 6 | AgF | PhI(OAc)2 | H2O | Trace |

| 7 | AgF | (NH4)2S2O8 | CH3CN | 62 |

| 8 | AgF | (NH4)2S2O8 | Toluene | 30 |

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying molecular scaffolds. researchgate.net Transition metal catalysis is at the forefront of this field, enabling the conversion of typically inert C-H bonds into valuable functional groups. For the pyrrolidine ring, this approach allows for late-stage modification, which is highly desirable in drug discovery.

Copper complexes have shown versatile reactivity in catalyzing C(sp³)–H bond amination processes. researchgate.net One method for the synthesis of pyrrolidines involves the intramolecular C–H amination of N-fluoride amides using a tris(pyrazolyl)borate copper complex as a precatalyst. researchgate.net This system is notable as it promotes C-N bond formation, whereas other copper-catalyzed activations of N-F bonds often lead to C-C bond formation. mdpi.com The mechanism is proposed to proceed through a Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycle. mdpi.com

Rhodium(III)-catalyzed C-H activation has also been successfully applied to the synthesis of complex nitrogen-containing heterocycles. researchgate.net In one example, a Rh(III)-catalyzed C–H coupling and cyclization of a pyrazolidinone with an iodonium (B1229267) ylide was developed to synthesize pyrazolo[1,2-a]cinnoline derivatives. researchgate.net This transformation proceeds under oxidant-free conditions with excellent functional group compatibility, and mechanistic studies suggest a reversible C-H activation process. researchgate.net These metal-catalyzed reactions provide powerful tools for creating diverse and structurally complex pyrrolidine analogues. A metal-free method for the direct β-C(sp³)-H functionalization of aliphatic amines has also been developed, which proceeds via an enamine intermediate. nrochemistry.com

In recent decades, organocatalysis has become a major pillar of asymmetric synthesis, providing an alternative to metal-based and biocatalytic methods. nih.gov Chiral pyrrolidines, particularly those derived from proline, are considered privileged structures in organocatalysis, capable of promoting a wide variety of chemical transformations with high enantioselectivity. nih.govnih.gov The synthesis of these organocatalysts is itself an active area of research. For example, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. scilit.com These catalysts proved effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. scilit.com

Organocatalytic strategies for constructing the pyrrolidine scaffold often involve [3+2] cycloaddition reactions. researchgate.net These can be based on iminium ion activation, chiral Brønsted acid catalysis, or SOMO (Singly Occupied Molecular Orbital) activation. researchgate.net An enantioselective, one-pot synthesis of the pyrrolidine core structure can be achieved starting from glycine (B1666218) esters through a combination of several different organocatalytic reactions. nih.gov

Electrocatalysis offers a mild and economical alternative for synthesizing nitrogen-containing heterocycles. An electrochemical amination method has been developed to access pyrrolidine motifs from corresponding amino alcohol substrates. This approach avoids the use of expensive or toxic catalysts and azo-reagents typically employed in classic Mitsunobu reactions. Mechanistic studies indicate that the reaction involves a two-electron oxidation of the alcohol and triphenylphosphine (B44618) to generate an alkoxyphosphonium cation intermediate, which then facilitates the intramolecular cyclization. This demonstrates the potential of electrochemistry to not only replace traditional reagents but also to expand the applicability of synthetic methods.

Role of Sulfuric Acid in Reaction Pathways and Salt Formation

Sulfuric acid (H₂SO₄) plays a multifaceted role in the synthesis of pyrrolidine-1-carboximidamide (B83018) and its analogues, acting as a catalyst in various reaction pathways and as a reagent for salt formation. Its strong acidic nature and dehydrating properties are pivotal in driving reactions towards the desired products. This section elucidates the specific functions of sulfuric acid in acid-catalyzed dehydration and elimination mechanisms, as well as in electrophilic activation and protonation within synthetic protocols for pyrrolidine-1-carboximidamide.

Acid-Catalyzed Dehydration and Elimination Mechanisms

In the synthesis of pyrrolidine-1-carboximidamide, particularly from precursors containing amide or urea-like moieties, sulfuric acid can function as a potent catalyst for dehydration and elimination reactions. While direct literature on the sulfuric acid-catalyzed dehydration specifically for pyrrolidine-1-carboximidamide synthesis is not extensively detailed, the underlying principles can be inferred from analogous chemical transformations.

One plausible synthetic route involves the reaction of pyrrolidine with a guanylating agent, which may exist in a hydrated or protected form. Sulfuric acid can facilitate the removal of a water molecule or a protecting group, leading to the formation of the desired carboximidamide functional group. The mechanism typically involves the protonation of a hydroxyl group or another leaving group by sulfuric acid, converting it into a better leaving group (e.g., water). Subsequent intramolecular or intermolecular nucleophilic attack then leads to the formation of the final product, with the regeneration of the acid catalyst.

For instance, in the synthesis of related guanidine (B92328) compounds, concentrated sulfuric acid is known to be an effective dehydrating agent. The reaction of guanidine nitrate (B79036) with concentrated sulfuric acid to produce nitroguanidine (B56551) proceeds via a dehydration mechanism where sulfuric acid removes a molecule of water. nih.gov

Table 1: Role of Sulfuric Acid in Dehydration Reactions

| Reactant Type | Role of Sulfuric Acid | Intermediate Species | Product |

| N-Carbamoylpyrrolidine | Catalyst for dehydration | Protonated carbamoyl (B1232498) group | Pyrrolidine-1-carboximidamide |

| Pyrrolidine and a protected guanylating agent | Deprotection and dehydration catalyst | Protonated leaving group | Pyrrolidine-1-carboximidamide |

It is important to note that the efficiency of these dehydration and elimination reactions is highly dependent on the reaction conditions, such as temperature and the concentration of sulfuric acid.

Electrophilic Activation and Protonation in Synthetic Protocols

Sulfuric acid plays a crucial role in activating various substrates through electrophilic activation and protonation, thereby facilitating their reaction with nucleophiles like pyrrolidine.

In the context of synthesizing pyrrolidine-1-carboximidamide, a common strategy involves the reaction of pyrrolidine with a guanylating agent such as cyanamide (B42294) or a carbodiimide (B86325) derivative. Sulfuric acid can protonate the nitrogen atom of the cyanamide or carbodiimide, significantly increasing the electrophilicity of the carbon atom. This activation makes the carbon atom more susceptible to nucleophilic attack by the secondary amine of the pyrrolidine ring.

The general mechanism for the acid-catalyzed addition of an amine to a carbodiimide involves the following steps:

Protonation of the carbodiimide: Sulfuric acid protonates one of the nitrogen atoms of the carbodiimide, forming a highly reactive, positively charged intermediate.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the protonated carbodiimide.

Proton transfer: A proton is transferred from the pyrrolidine nitrogen to the other nitrogen of the original carbodiimide, leading to the formation of the guanidinium (B1211019) ion.

Deprotonation: The resulting pyrrolidine-1-carboximidamidium ion is then deprotonated to yield the neutral pyrrolidine-1-carboximidamide or, in the presence of excess sulfuric acid, forms the stable sulfate (B86663) salt.

Studies on the protonation of N'-pyridylformamidines have shown that protonation occurs predominantly on the imino nitrogen of the amidine system. researchgate.net This protonation is a key step in many reactions involving amidines and is influenced by the electronic effects of the substituents.

Furthermore, the formation of the sulfuric acid salt of pyrrolidine-1-carboximidamide is a direct consequence of the protonation of the basic carboximidamide group by sulfuric acid. The resulting salt is often a stable, crystalline solid, which facilitates its purification and handling. The high stability of the guanidinium cation, the protonated form of the carboximidamide, is attributed to the efficient resonance stabilization of the positive charge across the three nitrogen atoms.

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Mechanistic Investigations of the Carboximidamide Functional Group

The carboximidamide group, also known as a guanidine (B92328) moiety, is the primary center of reactivity in pyrrolidine-1-carboximidamide (B83018). Its reactivity is characterized by the presence of both nucleophilic nitrogen atoms and an electrophilic central carbon, although the latter is somewhat deactivated by resonance.

Pyrrolidine-1-carboximidamide can participate in condensation reactions with various carbonyl-containing electrophiles, such as aldehydes and ketones. These reactions, often acid-catalyzed, proceed through a nucleophilic attack from one of the nitrogen atoms of the carboximidamide group on the carbonyl carbon. nih.govnih.gov The sulfuric acid counterion can serve as the necessary proton source to activate the carbonyl group, enhancing its electrophilicity. youtube.com

The initial nucleophilic addition forms a tetrahedral intermediate. nih.gov Subsequent dehydration, a process also facilitated by the dehydrating properties of sulfuric acid, leads to the formation of a C=N double bond and yields a variety of heterocyclic or open-chain products. youtube.comwikipedia.org The specific outcome of the reaction is dependent on the structure of the carbonyl compound and the reaction conditions. For instance, reactions with α,β-unsaturated carbonyl compounds can lead to either 1,2- or 1,4-addition products. nih.gov

Table 1: Reactivity of Carboximidamides with Carbonyl Electrophiles

| Carbonyl Electrophile | Reaction Type | Intermediate | Product Type |

|---|---|---|---|

| Aldehyde | Nucleophilic Addition-Elimination | Hemiaminal-like | Imine or cyclized product |

| Ketone | Nucleophilic Addition-Elimination | Hemiaminal-like | Imine or cyclized product |

| α,β-Unsaturated Aldehyde | 1,2- or 1,4-Addition | Tetrahedral Intermediate | Vinylfulvenes or Cyclopentadienyl-butanones |

The carboximidamide group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of pyrrolidine-1-carboxamide (B1295368) (a urea (B33335) derivative) and ammonia (B1221849). digitellinc.comtandfonline.com In the context of pyrrolidine-1-carboximidamide, sulfuric acid, the acidic conditions provided by the counterion can facilitate this process.

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of one of the nitrogen atoms. youtube.comkhanacademy.org This is followed by the nucleophilic attack of a water molecule on the central carbon atom of the carboximidamide group. A series of proton transfers then occurs, ultimately leading to the cleavage of a C-N bond and the formation of the corresponding urea and an amine. The presence of bulky alkyl groups can sterically hinder the approach of the nucleophile, thereby increasing the hydrolytic stability of the guanidine group. digitellinc.com

Decomposition Pathway of Pyrrolidine-1-carboximidamide under Acidic Conditions

Step 1: Protonation: A nitrogen atom of the carboximidamide group is protonated by H₃O⁺.

Step 2: Nucleophilic Attack: A water molecule attacks the central carbon atom.

Step 3: Proton Transfer: A proton is transferred from the attacking oxygen to one of the nitrogen atoms.

Step 4: Elimination: The C-N bond is cleaved, releasing an amine.

Step 5: Deprotonation: The resulting protonated urea derivative is deprotonated to yield the final urea product.

The nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. libretexts.orglibretexts.org The nucleophilicity of these centers is a key factor in the reactions of pyrrolidine-1-carboximidamide. The protonation state significantly impacts this reactivity; a neutral amine is nucleophilic, whereas its protonated ammonium (B1175870) form is not. libretexts.org

Due to resonance delocalization of the lone pair on the amino-type nitrogens across the C=N bond, the imino-type nitrogen is generally more nucleophilic. nih.gov However, the relative nucleophilicity can be influenced by steric factors and the specific reaction conditions. The nucleophilic character of these nitrogen atoms allows them to react with a variety of electrophiles, not just carbonyls, leading to the formation of substituted guanidines. nih.gov

Table 2: Factors Influencing Nucleophilicity of Imidamide Nitrogens

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Protonation | Decreases | Lone pair is involved in a bond with a proton and is unavailable for donation. libretexts.org |

| Resonance | Decreases (for amino N), Increases (for imino N) | Delocalization reduces the electron density on the amino nitrogens. libretexts.org |

| Steric Hindrance | Decreases | Bulky groups impede the approach of the nucleophile to the electrophile. masterorganicchemistry.com |

Influence of the Sulfuric Acid Counterion on Reactivity Profiles

The sulfuric acid counterion is not merely a spectator ion; it actively influences the reactivity of pyrrolidine-1-carboximidamide in several ways. youtube.com

Acid Catalyst: As a strong acid, sulfuric acid provides the protons necessary to catalyze a variety of reactions, including the condensation with carbonyl compounds and hydrolysis. youtube.comwikipedia.org

Dehydrating Agent: Concentrated sulfuric acid is a powerful dehydrating agent. wikipedia.org In condensation reactions, it can help to shift the equilibrium towards the products by removing the water molecule that is formed. youtube.com

Poorly Nucleophilic Conjugate Base: The conjugate base of sulfuric acid, the bisulfate ion (HSO₄⁻), is a very poor nucleophile. youtube.com This is significant because it minimizes the likelihood of competing substitution reactions where the counterion itself acts as a nucleophile. youtube.com

Stabilization and Solvation: The formation of a salt with sulfuric acid can enhance the stability and modify the solubility of the parent compound. The guanidinium (B1211019) cation formed upon protonation is stabilized by resonance. scripps.edu The nature of the counterion can influence how the salt interacts with solvents and other species in the reaction mixture. acs.orgnih.gov

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic studies of reactions involving related structures, such as the formation of pyrrolidines from chalcones and Schiff bases, indicate that the reaction rates are influenced by factors like temperature and the electronic nature of substituents. researchgate.net For the hydrolysis of guanidines, the rate is dependent on pH and can be slowed by the presence of sterically bulky groups. digitellinc.comtandfonline.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Pyrrolidine-1-carboximidamide, sulfuric acid |

| Pyrrolidine-1-carboxamide |

| Ammonia |

| Pyrrolidine (B122466) |

| Urea |

| Carbonyl |

| Aldehyde |

| Ketone |

| α,β-Unsaturated Aldehyde |

| α,β-Unsaturated Ketone |

| Imine |

| Vinylfulvene |

| Cyclopentadienyl-butanone |

| Hemiaminal |

| Chalcone |

| Schiff base |

| Bisulfate |

| Guanidine |

Advanced Spectroscopic and Structural Characterization Techniques

Solid-State Structural Analysis

Understanding the three-dimensional structure of the compound in its crystalline form is fundamental. Solid-state analysis reveals details about molecular conformation, intermolecular interactions, and crystal packing, which collectively influence the material's physicochemical properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific, publicly available crystal structure for pyrrolidine-1-carboximidamide (B83018) sulfate (B86663) has not been reported, the application of this technique would provide comprehensive structural data. The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be inferred.

A hypothetical study would yield critical crystallographic parameters. The protonated pyrrolidine-1-carboximidamide cation and the sulfate anion would be the fundamental building blocks of the crystal lattice. The structure would be stabilized by an extensive network of hydrogen bonds between the hydrogen-bond-donating N-H groups of the cation and the hydrogen-bond-accepting oxygen atoms of the sulfate dianion.

Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description | Expected Information for Pyrrolidine-1-carboximidamide Sulfate |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | To be determined experimentally. |

| Space Group | The specific symmetry group of the crystal. | To be determined experimentally. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Precise values in Å and degrees. |

| Bond Lengths & Angles | Intramolecular distances and angles. | Confirmation of C-N bond delocalization in the carboximidamide group. |

| Hydrogen Bond Geometry | Distances and angles of N-H···O interactions. | Detailed mapping of the interactions between the cation and sulfate anion. |

The carboximidamide group, being isoelectronic with guanidinium (B1211019), is expected to be planar with significant delocalization of the positive charge across the three nitrogen atoms. This would result in C-N bond lengths that are intermediate between single and double bonds. The pyrrolidine (B122466) ring would likely adopt a non-planar "envelope" or "twist" conformation.

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. nih.gov In the context of pyrrolidine-1-carboximidamide sulfate, the principles of crystal engineering govern the assembly of the ions into a stable, ordered lattice. The primary interaction is the strong hydrogen bond between the protonated carboximidamide cation (a robust hydrogen bond donor) and the sulfate anion (an excellent hydrogen bond acceptor).

The formation of this salt can be viewed through the lens of supramolecular synthons—robust and predictable patterns of intermolecular interactions. The interaction between a guanidinium-like group and a sulfate or carboxylate group is a well-established and highly reliable synthon in crystal engineering. The multiple N-H donors of the cation can form a variety of hydrogen bonding motifs with the four oxygen acceptors of the tetrahedral sulfate anion, leading to the formation of complex and stable three-dimensional networks. These strong, directional interactions are key to the formation of a crystalline solid rather than an amorphous phase.

Solution-State Spectroscopic Fingerprinting

Spectroscopic techniques are essential for confirming the molecular structure, connectivity, and purity of the compound in the solution state. Each method provides a unique "fingerprint" based on the molecule's interaction with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and conformation of molecules in solution. For the pyrrolidine-1-carboximidamide cation, both ¹H and ¹³C NMR would provide distinct signals for each unique hydrogen and carbon atom in the structure.

¹H NMR: The spectrum would show characteristic signals for the protons of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (α-protons) would appear at a lower field (higher ppm) than the protons on the β-carbons due to the deshielding effect of the nitrogen atom. These signals would likely appear as multiplets due to spin-spin coupling with adjacent protons. The N-H protons of the carboximidamide group may appear as a broad signal, and its chemical shift could be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show three distinct signals: one for the two equivalent α-carbons of the pyrrolidine ring, one for the two equivalent β-carbons, and a characteristic downfield signal for the carboximidamide carbon, reflecting its unique electronic environment and positive charge delocalization.

Table 2: Predicted NMR Chemical Shifts (δ) for the Pyrrolidine-1-carboximidamide Cation

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| α-CH₂ | ~3.3 - 3.6 | ~45 - 48 |

| β-CH₂ | ~1.9 - 2.2 | ~24 - 27 |

| Carboximidamide C | N/A | ~155 - 160 |

| N-H | Variable (broad) | N/A |

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For pyrrolidine-1-carboximidamide, HRMS would be used to detect the protonated cation [C₅H₁₁N₃ + H]⁺. The theoretical exact mass of this ion is a key identifier.

Molecular Identity: The calculated monoisotopic mass of the cation C₅H₁₂N₃⁺ is 114.1031 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragment ions provide valuable structural information. Plausible fragmentation pathways for the pyrrolidine-1-carboximidamide cation could include the neutral loss of ammonia (B1221849) (NH₃) or the cleavage of the pyrrolidine ring.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. For pyrrolidine-1-carboximidamide sulfate, the spectra would be a superposition of the vibrational modes of the organic cation and the sulfate anion.

Key expected vibrational modes include:

N-H Stretching: Strong, broad bands in the IR spectrum between 3100-3400 cm⁻¹ corresponding to the N-H bonds of the protonated carboximidamide group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the C-H bonds of the pyrrolidine ring's CH₂ groups.

C=N Stretching: A strong absorption around 1650-1680 cm⁻¹ characteristic of the delocalized C=N bond in the carboximidamide moiety.

S-O Stretching: A very strong, broad band in the IR spectrum around 1100 cm⁻¹ due to the asymmetric stretching of the sulfate anion (SO₄²⁻).

Table 3: Key Vibrational Frequencies for Pyrrolidine-1-carboximidamide Sulfate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₂⁺ | 3100 - 3400 | Strong, Broad |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium |

| C=N Stretch | Carboximidamide | 1650 - 1680 | Strong |

| CH₂ Bend | -CH₂- | 1440 - 1480 | Medium |

| S-O Stretch | SO₄²⁻ | 1080 - 1130 | Very Strong, Broad |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to investigate the fundamental electronic properties of molecules. These calculations can predict molecular geometries, energies, and a host of other properties that govern chemical reactivity and interactions.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For pyrrolidine-1-carboximidamide (B83018), DFT studies, likely employing functionals such as B3LYP with basis sets like 6-311++G(d,p), would focus on the protonated form of the molecule, as it exists as a salt with sulfuric acid. The carboximidamide group, being a guanidine-like moiety, is strongly basic and readily protonated.

The key insights from DFT calculations would include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The protonated carboximidamide group is expected to be planar due to resonance delocalization of the positive charge across the three nitrogen-carbon bonds.

Electronic Properties: Calculation of the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map would highlight the electropositive regions, primarily around the protonated carboximidamide group, and the electronegative regions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

Reactivity Descriptors: DFT calculations can provide various descriptors of reactivity, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors help in quantitatively assessing the molecule's propensity to participate in chemical reactions.

| DFT-Calculated Parameter | Predicted Value/Observation for Pyrrolidine-1-carboximidamidium Cation | Significance |

|---|---|---|

| Optimized Geometry | Planar C-N3 core in the carboximidamide group | Indicates significant resonance stabilization of the positive charge. |

| HOMO-LUMO Energy Gap | Expected to be relatively large | Suggests good electronic stability of the cation. |

| Molecular Electrostatic Potential (MEP) | Positive potential localized on the carboximidamidium group | Indicates the primary site for interaction with anions like sulfate (B86663). |

| Natural Bond Orbital (NBO) Analysis | Significant charge delocalization across the N-C-N system | Confirms the guanidinium-like character and stability of the cation. |

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For reactions involving pyrrolidine-1-carboximidamide, such as its synthesis or derivatization, DFT can be used to:

Identify Intermediates and Transition States: By locating the minima (reactants, intermediates, products) and saddle points (transition states) on the potential energy surface, the entire reaction pathway can be charted.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational studies can predict these barriers, providing insights into the feasibility and kinetics of a reaction.

Investigate Reaction Pathways: Different possible mechanisms for a given transformation can be computationally explored to determine the most energetically favorable pathway. For instance, in the synthesis of pyrrolidine-containing heterocycles, computational studies have been used to understand the energetics of cyclization steps and the influence of catalysts. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods provide detailed information about the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For pyrrolidine-1-carboximidamide, MD simulations would be particularly useful for:

Exploring Conformational Flexibility: The pyrrolidine (B122466) ring is known for its conformational flexibility, adopting various puckered conformations (envelope and twist forms). MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them.

Solvation Effects: MD simulations explicitly model the solvent molecules (e.g., water), providing a realistic picture of how the solute interacts with its environment. This is crucial for understanding the behavior of the ionic species in solution, including the hydration shell around the pyrrolidine-1-carboximidamidium cation and the sulfate anion.

Ion Pairing and Aggregation: In solution, the pyrrolidine-1-carboximidamidium cations and sulfate anions will interact. MD simulations can be used to study the formation of contact ion pairs, solvent-separated ion pairs, and larger aggregates. This is particularly relevant for understanding the properties of concentrated solutions. Studies on similar guanidinium (B1211019) ions have shown a surprising tendency for like-charge pairing, a phenomenon that could also be investigated for the pyrrolidine-1-carboximidamidium cation. nih.gov

In Silico Design of Pyrrolidine-1-carboximidamide Derivatives

The insights gained from computational studies can be leveraged for the in silico design of new derivatives of pyrrolidine-1-carboximidamide with desired properties. This rational design approach can significantly accelerate the discovery of new molecules for various applications, such as pharmaceuticals or materials science.

The design process typically involves:

Pharmacophore Modeling: Identifying the key structural features responsible for a particular biological activity and using this model to design new molecules that fit the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules.

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify those that are most likely to have the desired activity. This can be done through molecular docking, where virtual compounds are "docked" into the binding site of a biological target.

For example, various pyrrolidine derivatives have been designed and evaluated in silico as potential therapeutic agents. Current time information in Edmonton, CA.rsc.org

Computational Analysis of Molecular Interactions

Understanding the non-covalent interactions that pyrrolidine-1-carboximidamide can form is essential for predicting its behavior in different environments. The protonated carboximidamide group is a potent hydrogen bond donor and can also participate in cation-π interactions with aromatic systems.

Computational methods used to study these interactions include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

Non-Covalent Interaction (NCI) Analysis: This technique allows for the visualization of non-covalent interactions in real space, providing a qualitative picture of the regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Studies on the guanidinium cation have extensively characterized its ability to form strong hydrogen bonds and engage in cation-π interactions with aromatic amino acid residues in proteins. nih.gov Similar interaction patterns are expected for the pyrrolidine-1-carboximidamidium cation, making it an interesting moiety for molecular recognition studies.

| Interaction Type | Description | Relevance to Pyrrolidine-1-carboximidamidium |

|---|---|---|

| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The N-H protons of the carboximidamidium group are strong hydrogen bond donors. |

| Cation-π Interaction | Non-covalent interaction between a cation and the electron-rich face of a π system (e.g., an aromatic ring). | The positively charged carboximidamidium group can interact favorably with aromatic moieties. |

| Ion-Pairing | Electrostatic attraction between oppositely charged ions. | The pyrrolidine-1-carboximidamidium cation will form strong ion pairs with the sulfate anion. |

Applications in Advanced Materials Science and Catalysis

Development of Novel Materials and Functional Systems

The ability of the guanidinium (B1211019) group to form strong, directional hydrogen bonds and the versatile scaffold of the pyrrolidine (B122466) ring are key attributes for the design of new materials.

The incorporation of guanidinium moieties into polymer structures is a known strategy for developing functional materials. Guanidine-containing polymers have been synthesized and investigated for various applications, including as antimicrobial agents and in gene delivery. nih.gov The high basicity and cationic nature of the guanidinium group can impart unique properties to polymers, such as the ability to interact with biological membranes or bind nucleic acids.

Polymeric guanidine (B92328) salts, such as polyhexamethylene guanidine hydrochloride, have demonstrated antimicrobial activity. kpi.ua It is conceivable that pyrrolidine-1-carboximidamide (B83018) could serve as a monomer or a functional additive in polymerization processes. For instance, it could be integrated into polymer backbones to create materials with enhanced thermal stability or specific binding capabilities. kpi.uarsc.org The synthesis of polymers with guanidine cyclic diimide (GCDI) structures showcases the reactivity of guanidines with dianhydrides, leading to degradable polymers, a feature of interest in materials science for applications requiring transient materials. rsc.org

Table 1: Examples of Guanidine-Based Polymers and Their Applications

| Polymer/Monomer Class | Synthetic Route | Key Properties | Potential Applications |

|---|---|---|---|

| Polyhexamethylene guanidine salts | Polycondensation | Antimicrobial, Water-soluble | Antiseptics, Disinfectants |

| Guanidine-containing methacrylamides | aRAFT polymerization | Biocompatible, Cationic | Gene delivery, Pro-drugs |

| Poly(guanidine cyclic diimide)s | Reaction with dianhydrides | Degradable in protic solvents | Transient materials, Drug delivery |

The guanidinium cation is a cornerstone in supramolecular chemistry due to its ability to form multiple, strong, and directional hydrogen bonds with various anions, particularly carboxylates and phosphates. sci-hub.se This strong and specific binding has been exploited to create complex, self-assembling supramolecular structures. The planar, Y-shaped geometry of the guanidinium group allows it to act as a reliable building block in the construction of host-guest systems, molecular sensors, and ion transporters. sci-hub.semdpi.com

Pyrrolidine-1-carboximidamide, Sulfuric Acid as a Catalytic Species

The basicity of the guanidine moiety and the potential for the pyrrolidine ring to serve as a chiral scaffold are promising features for catalytic applications.

Guanidines are classified as strong organic bases, or "superbases," and have found significant use as organocatalysts in a variety of organic transformations. nih.govrsc.org Their catalytic activity often stems from their ability to deprotonate substrates, thereby increasing their nucleophilicity. Chiral guanidine derivatives have been successfully employed as asymmetric catalysts. rsc.org

While the sulfuric acid salt of pyrrolidine-1-carboximidamide would not be basic, the free base form could potentially catalyze reactions such as Michael additions, Henry reactions, and transesterifications. Furthermore, guanidine-functionalized materials, such as magnetic nanoparticles, have been used to anchor metal complexes, creating efficient heterogeneous catalysts for reactions like click chemistry. semanticscholar.org This suggests a potential route for immobilizing pyrrolidine-1-carboximidamide or its derivatives onto solid supports to create recyclable catalytic systems.

Guanidines and their anionic counterparts, guanidinates, are excellent N-donor ligands capable of coordinating with a wide range of metals. semanticscholar.orgrsc.org The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen atoms, which in turn influences the catalytic activity of the resulting metal complexes. semanticscholar.org The delocalization of charge within the guanidine moiety upon coordination contributes to the stability of the metal complexes. researchgate.net

The pyrrolidine ring is a common structural motif in many successful chiral ligands and organocatalysts. nih.gov Therefore, pyrrolidine-1-carboximidamide represents a hybrid structure that could act as a bidentate or monodentate ligand. The combination of the pyrrolidine scaffold with the guanidine donor group offers opportunities for designing novel ligands for transition metal-catalyzed reactions, potentially enabling unique reactivity and selectivity. encyclopedia.pub

Table 2: Coordination and Catalytic Aspects of Guanidine Derivatives

| Feature | Description | Relevance to Pyrrolidine-1-carboximidamide |

|---|---|---|

| Basicity | Guanidines are strong organic bases (pKa ~13). | The free base could act as an organocatalyst. |

| Ligand Properties | Excellent N-donor ligands for various metals. | Can form stable coordination complexes for catalysis. |

| Coordination Modes | Can act as neutral ligands or anionic guanidinates. | Versatile coordination chemistry is expected. |

| Structural Tunability | Properties can be modified by N-substituents. | The pyrrolidine ring offers a scaffold for chiral modification. |

Electrochemical Applications in Material Science

The ionic nature of guanidinium salts and the electrochemical properties of related pyrrolidinium (B1226570) compounds point towards potential applications in electrochemistry. researchgate.net Guanidinium-based ionic liquids have been investigated as electrolytes in dye-sensitized solar cells (DSSCs) and for ion transport in polymer electrolytes. rsc.org

Recent studies have explored guanidino-functionalized aromatic compounds as redox-active molecules for applications such as electrochemical CO2 capture. acs.org These systems utilize a pH swing mechanism mediated by the redox state of the molecule. The stability of the guanidinium cation and its potential for reversible redox behavior make it an interesting candidate for energy storage and conversion applications. While electrochemical studies on guanidinium-based ionic liquid crystals are still rare, they are considered promising for applications in batteries and solar cells due to the potential for ordered charge transport. rsc.org The electrochemical behavior of guanidine hydrochloride has also been studied in the context of its denaturing effect on proteins, demonstrating the role of both the guanidinium cation and the chloride anion in the electrochemical process. nih.gov These examples suggest that pyrrolidine-1-carboximidamide, sulfuric acid, could be explored for its electrochemical properties and potential use in electrolytes, sensors, or redox-flow batteries.

Future Directions and Interdisciplinary Research Opportunities

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyrrolidine-1-carboximidamide (B83018), sulfuric acid, future research is anticipated to focus on developing more sustainable and environmentally benign synthetic routes. Current industrial production of related guanidine (B92328) compounds can be energy-intensive. rsc.org Future efforts will likely prioritize methods that reduce energy consumption, minimize waste, and utilize renewable feedstocks.

One potential direction is the exploration of biocatalysis or photosynthetic production systems. Inspired by the natural biosynthesis of nitrogen-rich compounds, engineered microorganisms could offer a renewable route to guanidine precursors. rsc.org Additionally, the development of catalytic systems that avoid harsh reagents and solvents will be crucial. For instance, research into solid acid catalysts or recyclable catalytic systems could replace traditional methods that generate significant waste. The guanidine moiety itself is known to be a strong organic base, and derivatives are used as catalysts in various reactions. ineosopen.org Future work could explore the catalytic potential of pyrrolidine-1-carboximidamide, sulfuric acid, or its derivatives in green chemical transformations.

Table 1: Potential Green Synthesis Strategies for Pyrrolidine-1-carboximidamide Derivatives

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems for synthesis. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Continuous manufacturing processes. | Improved safety, better process control, easier scalability. |

| Alternative Solvents | Utilizing water, supercritical fluids, or ionic liquids. | Reduced use of volatile organic compounds (VOCs). |

| Catalyst Recycling | Immobilization of catalysts on solid supports. | Decreased catalyst waste and cost. |

Integration with Advanced Analytical Methodologies

The detection and quantification of guanidino compounds are crucial in various fields, from clinical diagnostics to industrial quality control. While traditional methods often rely on chromatographic techniques coupled with derivatization, there is a growing need for more direct and sensitive analytical methodologies. oup.comthermofisher.com

Future research will likely focus on the development of advanced analytical techniques for the direct analysis of pyrrolidine-1-carboximidamide, sulfuric acid. This could include the refinement of ion chromatography (IC) methods that circumvent the need for pre-column derivatization. thermofisher.com Furthermore, the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) could provide highly sensitive and specific detection in complex matrices. The development of novel sensors, potentially based on electrochemical or optical principles, could enable real-time monitoring of this compound in various environments.

Table 2: Comparison of Analytical Techniques for Guanidino Compounds

| Analytical Method | Principle | Advantages | Future Research Focus |

| HPLC with Derivatization | Chromatographic separation followed by chemical modification for detection. | Well-established, good sensitivity. | Development of more stable and efficient derivatizing agents. |

| Ion Chromatography (IC) | Separation based on ionic interactions. | Direct analysis without derivatization. thermofisher.com | Enhancement of column technology for improved resolution. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | High sensitivity and specificity. | Miniaturization for portable analysis, improved ionization techniques. |

| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility. | High efficiency, small sample volume. | Integration with sensitive detectors like MS. oup.com |

Exploration of Unconventional Reactivity and Functionalization

The pyrrolidine (B122466) ring and the guanidine group are both versatile scaffolds for chemical modification and functionalization. nih.govnih.gov Future research is expected to delve into the unconventional reactivity of pyrrolidine-1-carboximidamide, sulfuric acid, to create novel derivatives with tailored properties. The functionalization of the pyrrolidine ring can introduce chirality and alter the steric and electronic properties of the molecule, which is a common strategy in drug discovery. nih.gov

The guanidine group can be modified to modulate its basicity and hydrogen-bonding capabilities. nih.gov This opens up possibilities for creating new catalysts, ligands for metal complexes, and molecules with specific biological activities. The exploration of reactions that proceed under novel conditions, such as photochemical or electrochemical activation, could lead to the discovery of unprecedented transformations and the synthesis of complex molecular architectures.

Synergistic Research at the Interface of Chemistry and Materials Science

The unique properties of guanidinium (B1211019) compounds, such as their strong basicity, high nitrogen content, and ability to form multiple hydrogen bonds, make them attractive building blocks for new materials. ineosopen.org Synergistic research at the interface of chemistry and materials science could unlock the potential of pyrrolidine-1-carboximidamide, sulfuric acid, in this domain.

For example, polymers incorporating the guanidinium group, like poly(hexamethylene guanidine) (PHMG), have shown excellent antimicrobial properties. mdpi.com Future work could investigate the polymerization of pyrrolidine-1-carboximidamide derivatives to create new biocompatible and antimicrobial materials. The ability of the guanidinium group to interact with various anions could also be exploited in the design of ion-exchange resins or materials for carbon dioxide capture. ineosopen.org The pyrrolidine moiety could add flexibility and specific solubility properties to these materials. The development of functional materials derived from this compound could have applications in areas ranging from biomedical devices to environmental remediation.

Q & A

What are the standard protocols for synthesizing pyrrolidine-1-carboximidamide in the presence of sulfuric acid?

Basic Research Question

Synthesis protocols often involve acid-catalyzed reactions, where sulfuric acid acts as a protonating agent or dehydrating agent. Key steps include:

- Ester Hydrolysis : Using acidic (HCl/H₂O/THF) or basic (NaOH) conditions to hydrolyze tert-butyl esters to carboxylic acids .

- Cross-Coupling Reactions : Employing Pd(PPh₃)₄ and Cs₂CO₃ in dioxane to introduce aryl/alkynyl groups into pyrrolidine derivatives .

- Temperature Control : Maintaining precise temperatures (e.g., 0°C for nucleophilic substitutions) to minimize side reactions .

Methodological Note: Optimize acid-to-hydrocarbon ratios (e.g., 10/90) to avoid emulsification issues observed in two-phase systems .

What safety measures are critical when handling sulfuric acid in experimental setups?

Basic Research Question

Critical safety protocols include:

- Emergency Systems : Continuous water circulation through safety showers to prevent "hot spots" and ensure rapid decontamination .

- Ventilation : Using wind buffer systems to disperse toxic vapors, as demonstrated in releases with acid/hydrocarbon emulsions .

- PPE and Monitoring : Acid-resistant gloves, face shields, and real-time airborne particle detection (e.g., flash photography for aerosol tracking) .

How can researchers design experiments to model the release dynamics of sulfuric acid in two-phase systems?

Advanced Research Question

Experimental design should account for:

- Phase Behavior : Pre-test emulsification stability, as hydrocarbon-continuous phases were unachievable in PERF 91-09 studies, altering release dynamics .

- Parameter Ranges : Test temperatures (40–70°F), pressures (saturation to 100 psia), and orifice diameters (1/16 to 1/4-inch) to map aerosolization thresholds .

- Data Acquisition : Use high-speed analog-to-digital converters (50,000 scans/sec) to capture rapid pressure and temperature fluctuations during releases .

What methodologies resolve discrepancies in acid recovery rates during emulsified releases?

Advanced Research Question

Discrepancies in acid recovery (e.g., 96.5–99.2% in PERF 91-09) arise from:

- Splashing Losses : Mitigate via capture pans with closed drain valves and post-run residual acid inspections .

- Airborne Particles : Quantify using impinger paper samples and high-intensity light beams to detect submicron acid droplets .

- Statistical Analysis : Plot recovery data with error bands (±1–2%) to distinguish experimental noise from systemic losses (Figure 9-10, ).

How do heterogeneous catalysts like alumina sulfuric acid improve synthesis involving pyrrolidine derivatives?

Advanced Research Question

Heterogeneous catalysts enhance green chemistry approaches by:

- Recyclability : Alumina sulfuric acid (ASA) can be reused without losing activity, reducing waste versus homogeneous H₂SO₄ .

- Reduced Corrosion : Solid acids minimize reactor corrosion, critical for long-term pyrrolidine-1-carboximidamide production .

- Solvent-Free Conditions : Enable direct coupling of pyrrolidine intermediates with carboximidamide groups, avoiding toxic solvents .

What analytical techniques validate sulfuric acid’s role in synergistic extraction of rare-earth elements?

Advanced Research Question

Synergistic extraction (e.g., Nd³⁺/Sm³⁺ separation) requires:

- Slope Analysis : Determine stoichiometry of metal-ligand complexes in H₂SO₄ media .

- Saturation Capacity Tests : Measure maximum acid loading before phase separation .

- pH Monitoring : Maintain acidic conditions (pH <2) to prevent hydrolysis of pyrrolidine-based extractants .

How can computational models predict airborne acid dispersion in accidental releases?

Advanced Research Question

Models must integrate:

- Two-Phase Flow Dynamics : Account for superheated acid/subcooled hydrocarbon interactions, which existing 1991 models failed to predict .

- Particle Size Distributions : Use impinger data (drop size vs. distance) to calibrate dispersion algorithms .

- Validation : Compare simulations with PERF 91-09’s flash photography results for airborne plume trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.